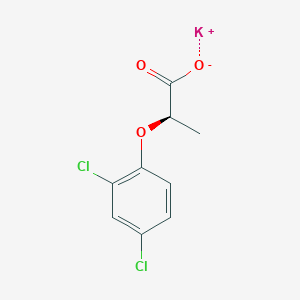
Dichlorprop-P-potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorprop-P-potassium is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It is a potassium salt of dichlorprop-P, which is a synthetic auxin. The chemical formula of dichlorprop-P-potassium is C9H8Cl2KNO3. It is a white crystalline powder with a melting point of 197-200°C. The herbicide is soluble in water and has a low volatility, making it an effective and safe option for weed control.
Mécanisme D'action
Dichlorprop-P-potassium works by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth and development of weeds by causing abnormal cell division and elongation. This leads to the death of the plant.
Effets Biochimiques Et Physiologiques
Dichlorprop-P-potassium has been found to have minimal effects on non-target organisms, including mammals, birds, and aquatic life. However, it can be toxic to some plant species, especially if applied at high concentrations. The herbicide is rapidly metabolized by plants and soil microorganisms, reducing its persistence in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorprop-P-potassium is a widely used herbicide in agricultural settings. However, it has limited applications in laboratory experiments due to its specificity for broadleaf weeds. It is not effective against grasses and other monocotyledonous plants. Moreover, its use in laboratory experiments may be restricted due to safety concerns.
Orientations Futures
The use of dichlorprop-P-potassium in agriculture is expected to continue due to its effectiveness and safety profile. However, there is a need for further research to explore its potential for weed resistance and environmental impacts. Additionally, there is a growing interest in developing new herbicides that are more selective and have lower environmental impacts. This could lead to the development of new compounds that are more effective and sustainable for weed control.
Méthodes De Synthèse
Dichlorprop-P-potassium is synthesized by reacting dichlorprop-P with potassium hydroxide. The reaction takes place in an aqueous medium under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
Dichlorprop-P-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelions, clovers, and thistles. The herbicide is commonly used in cereals, pastures, and turf grasses.
Propriétés
Numéro CAS |
113963-87-4 |
|---|---|
Nom du produit |
Dichlorprop-P-potassium |
Formule moléculaire |
C9H7Cl2KO3 |
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
Clé InChI |
SIVJKMBJGCUUNS-NUBCRITNSA-M |
SMILES isomérique |
C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
SMILES canonique |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Autres numéros CAS |
113963-87-4 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



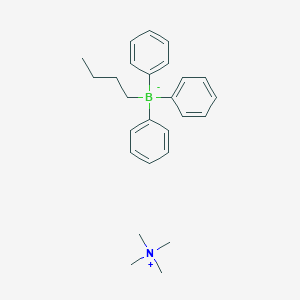
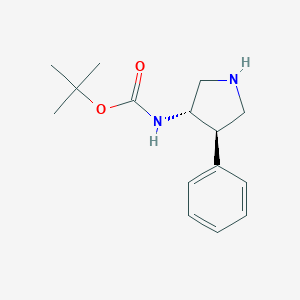
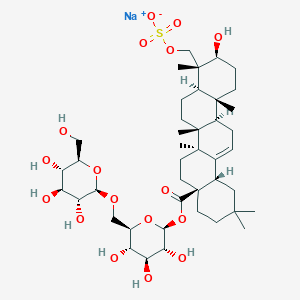
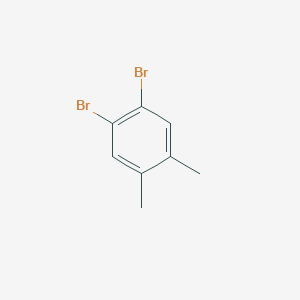

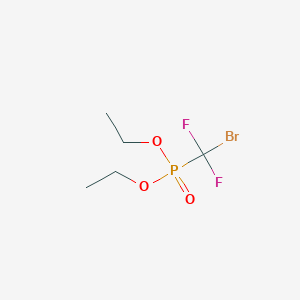
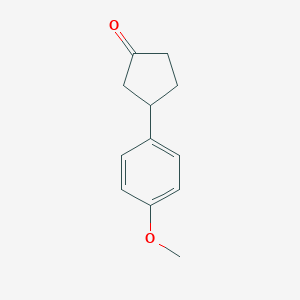




![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

